N-[1-(4-hydroxyphenyl)propan-2-yl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide
Description
N-[1-(4-hydroxyphenyl)propan-2-yl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazine ring, which is known for its stability and reactivity, making it a valuable target for synthetic chemists and researchers.
Properties
IUPAC Name |
N-[1-(4-hydroxyphenyl)propan-2-yl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11(8-12-2-5-14(21)6-3-12)19-18(23)13-4-7-15-16(9-13)24-10-17(22)20-15/h2-7,9,11,21H,8,10H2,1H3,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOXJRMPICCLBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NC(=O)C2=CC3=C(C=C2)NC(=O)CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-hydroxyphenyl)propan-2-yl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-hydroxyacetophenone with an appropriate amine, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-hydroxyphenyl)propan-2-yl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzoxazine ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
N-[1-(4-hydroxyphenyl)propan-2-yl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as diabetes and cancer.
Mechanism of Action
The mechanism of action of N-[1-(4-hydroxyphenyl)propan-2-yl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved often include modulation of signaling cascades and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-(1-(4-hydroxyphenyl)-3-(2-hydroxypropoxy)propan-2-yl)-3-phenylpropanamide: Similar structure but with different functional groups, leading to varied biological activities.
4-hydroxy-3-(1-(4-hydroxyphenyl)propan-2-yl)benzaldehyde: Shares the hydroxyphenyl and propan-2-yl groups but differs in the core structure.
Uniqueness
N-[1-(4-hydroxyphenyl)propan-2-yl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide is unique due to its benzoxazine ring, which imparts stability and reactivity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
